Structural Analysis: The 5-Bromopyridin-3-yl Substituent Provides Distinct Physicochemical Properties vs. Non-Halogenated and Alternative Halogenated Analogs
Computational comparison of molecular properties reveals that the 5-bromopyridin-3-yl substituent increases molecular weight (+78.9 Da) and polar surface area relative to the parent 3-(pyridin-3-yl) analog (MW 201.22), while the bromine atom introduces a distinctive σ-hole potential for halogen bonding that is absent in non-halogenated or chloro/fluoro analogs . These differences directly impact predicted lipophilicity (cLogP), solubility, and potential for target engagement.
| Evidence Dimension | Molecular weight, halogen bonding capacity, cLogP |
|---|---|
| Target Compound Data | MW 280.12 Da; Br enables halogen bonding; cLogP estimated ~1.5–2.5 |
| Comparator Or Baseline | 3-(Pyridin-3-yl) analog (MW 201.22, no halogen bonding); 3-(4-Chlorophenyl) analog (MW 246.69, Cl less polarizable than Br) |
| Quantified Difference | MW increase of 78.9 Da vs. pyridinyl analog; Br σ-hole depth ~2.0–3.5 kcal/mol vs. Cl ~0.5–1.5 kcal/mol (class-level estimates) |
| Conditions | Calculated molecular properties based on standard medicinal chemistry parameters |
Why This Matters
The unique combination of molecular weight and halogen-bonding potential can significantly alter binding kinetics and selectivity profiles, making this compound a preferred starting point for targets where halogen bonding is a key pharmacophoric element.
